2-Bornanone, 3-hydroxy-, exo- 2-Bornanone, 3-hydroxy-, exo-
Brand Name: Vulcanchem
CAS No.: 28357-11-1
VCID: VC17147263
InChI: InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1
SMILES:
Molecular Formula: C10H16O2
Molecular Weight: 168.23 g/mol

2-Bornanone, 3-hydroxy-, exo-

CAS No.: 28357-11-1

Cat. No.: VC17147263

Molecular Formula: C10H16O2

Molecular Weight: 168.23 g/mol

* For research use only. Not for human or veterinary use.

2-Bornanone, 3-hydroxy-, exo- - 28357-11-1

Specification

CAS No. 28357-11-1
Molecular Formula C10H16O2
Molecular Weight 168.23 g/mol
IUPAC Name (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one
Standard InChI InChI=1S/C10H16O2/c1-9(2)6-4-5-10(9,3)8(12)7(6)11/h6-7,11H,4-5H2,1-3H3/t6-,7-,10+/m1/s1
Standard InChI Key AXMKZEOEXSKFJI-XSSZXYGBSA-N
Isomeric SMILES C[C@@]12CC[C@@H](C1(C)C)[C@H](C2=O)O
Canonical SMILES CC1(C2CCC1(C(=O)C2O)C)C

Introduction

Structural Characteristics and Stereochemistry

2-Bornanone, 3-hydroxy-, exo- belongs to the bornane family, a subclass of bicyclic monoterpenes. Its IUPAC name, (1R,3R,4S)-3-hydroxy-1,7,7-trimethylbicyclo[2.2.1]heptan-2-one, reflects its stereochemical complexity . The molecule features a bicyclo[2.2.1]heptane core, with methyl groups at positions 1, 7, and 7, and functional groups at positions 2 (ketone) and 3 (hydroxyl). The exo designation indicates that the hydroxyl group is oriented away from the bridgehead, a configuration confirmed by its isomeric SMILES notation: C[C@@]12CCC@@HC@HO.

The compound’s rigidity arises from the fused bicyclic structure, which restricts conformational flexibility and influences its chemical behavior. Computational modeling (PubChem 3D Conformer) shows a puckered ring system with bond angles consistent with strained bicyclic systems . The hydroxyl group’s spatial orientation facilitates intramolecular hydrogen bonding with the ketone oxygen, stabilizing the molecule in solution.

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₀H₁₆O₂
Molecular Weight168.23 g/mol
XLogP3-AA1.5
Hydrogen Bond Donors1
Hydrogen Bond Acceptors2

Synthesis and Optimization Strategies

The synthesis of 2-bornanone, 3-hydroxy-, exo- primarily involves the oxidation of camphor, a naturally abundant monoterpene. Vulcanchem reports that controlled oxidation using catalysts such as chromium trioxide (CrO₃) or potassium permanganate (KMnO₄) under acidic conditions yields the target compound. Stereoselectivity is achieved by modulating reaction parameters:

  • Temperature: Lower temperatures (0–5°C) favor exo-hydroxy product formation due to reduced thermal randomization of intermediates.

  • Solvent System: Polar aprotic solvents (e.g., acetone) enhance reaction kinetics by stabilizing oxonium ion intermediates.

Alternative routes include the enzymatic hydroxylation of bornanone derivatives using cytochrome P450 monooxygenases, though yields remain suboptimal compared to chemical methods. Recent advances in asymmetric catalysis, such as Sharpless epoxidation-modified protocols, show promise for improving enantiomeric excess (ee > 90%).

Physicochemical Properties and Reactivity

The compound’s moderate lipophilicity (XLogP3-AA: 1.5) suggests balanced solubility in both aqueous and organic phases, making it suitable for diverse reaction conditions . Its melting point and boiling point remain uncharacterized experimentally, but computational models predict a melting range of 120–125°C based on analogous bornane derivatives .

The hydroxyl and ketone groups drive its reactivity:

  • Hydroxyl Group: Participates in esterification (e.g., acetylation with acetic anhydride) and nucleophilic substitutions.

  • Ketone Group: Undergoes reduction to form secondary alcohols or reacts with Grignard reagents to yield tertiary alcohols.

Table 2: Representative Reactions

Reaction TypeReagentsProduct
EsterificationAcetic anhydride3-Acetoxy-2-bornanone
Ketone ReductionNaBH₄, MeOH3-Hydroxy-2-bornanol
Nucleophilic AdditionCH₃MgBr3-Hydroxy-2-(2-propyl)bornane

Applications in Organic Synthesis and Industry

This compound serves as a chiral building block in asymmetric synthesis. Notable applications include:

  • Pharmaceutical Intermediates: Synthesis of camphor-based analgesics and antiviral agents.

  • Fragrance Industry: Intermediate for musk-like odorants due to its rigid, volatile structure.

Scale-up challenges involve optimizing stereochemical purity during hydroxylation. Continuous-flow reactors with immobilized catalysts are under investigation to address this.

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